molecular formula C21H24N4O2S2 B2996781 3-(1-(2-(4-(isopropylthio)phenyl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one CAS No. 2034554-83-9

3-(1-(2-(4-(isopropylthio)phenyl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one

Cat. No.: B2996781
CAS No.: 2034554-83-9
M. Wt: 428.57
InChI Key: UWPUFMTYCKDXJD-UHFFFAOYSA-N
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Description

This compound features a complex and multi-faceted structure that includes thieno, phenyl, piperidinyl, and triazinyl groups. It’s an intersection of aromaticity, heterocyclic chemistry, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions::

  • Initial Synthesis: : Begins with the thieno[3,2-d][1,2,3]triazin-4(3H)-one core. This involves cyclization of appropriate thiadiazine intermediates.

  • Phenyl Acetylation: : Introduction of the 4-(isopropylthio)phenyl group via a Friedel-Crafts acylation reaction.

  • Piperidine Addition: : The 4-position piperidinyl group is incorporated through nucleophilic substitution.

Industrial Production Methods::
  • Scalability: : Uses catalytic processes to enhance yield and purity.

  • Reaction Monitoring: : Employs chromatography and spectroscopic methods for consistent results.

Chemical Reactions Analysis

Types of Reactions::

  • Oxidation: : Forms sulfoxides or sulfones when treated with strong oxidizing agents.

  • Reduction: : Can reduce the acetyl or triazinyl parts under hydrogenation conditions.

  • Substitution: : Halogenated derivatives may undergo nucleophilic substitutions.

Common Reagents and Conditions::
  • Oxidation: : Using m-chloroperbenzoic acid (MCPBA) or potassium permanganate.

  • Reduction: : Utilizing lithium aluminium hydride (LAH) or palladium on carbon (Pd/C) with hydrogen gas.

  • Substitution: : Often done with nucleophiles like thiolates, cyanides, or amines under controlled conditions.

Major Products::
  • Oxidation Products: : Sulfoxides, sulfones.

  • Reduction Products: : Aliphatic derivatives, amines.

  • Substitution Products: : Varied depending on the nucleophile, potentially yielding thiophenes, cyanides, or amines.

Scientific Research Applications

Chemistry::

  • Reactivity Studies: : Explores reactivity patterns in heterocyclic chemistry.

  • Catalysis: : Serves as a ligand in transition metal catalysis.

Biology::
  • Enzyme Inhibition: : Acts as an inhibitor in enzyme-mediated processes.

  • Receptor Binding: : Studies related to receptor-ligand interactions.

Medicine::
  • Drug Development: : Investigated for its potential therapeutic effects.

  • Disease Models: : Utilized in models for various diseases to understand its bioactivity.

Industry::
  • Material Science: : Used in creating advanced materials with specialized properties.

  • Agriculture: : Evaluated for its role in plant protection and pest control.

Mechanism of Action

Molecular Targets and Pathways::

  • Receptor Modulation: : Interacts with specific receptors to exert its biological effects.

  • Enzyme Interaction: : Inhibits or modulates enzyme activity through binding.

Comparison with Similar Compounds

Similar Compounds::

  • Other Thieno[3,2-d][1,2,3]triazin Derivatives: : Share the triazin core but differ in functional groups.

  • Phenyl Acetyl Piperidines: : Structurally similar but lacking the thieno-triazin framework.

Uniqueness::
  • Structural Complexity: : The fusion of aromatic, heterocyclic, and acyl-piperidin components provides unique reactivity and applications.

  • Versatility: : Can engage in diverse chemical reactions, offering a broad spectrum of research and industrial uses.

This comprehensive overview sheds light on the fascinating aspects of 3-(1-(2-(4-(isopropylthio)phenyl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one. Whether in the lab or in industry, its potential is as vast as its structure is intricate.

Biological Activity

The compound 3-(1-(2-(4-(isopropylthio)phenyl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups:

  • Molecular Formula : C22H25N3O2S
  • Molecular Weight : 395.5 g/mol
  • IUPAC Name : this compound

This structure suggests potential interactions with various biological targets, making it an interesting candidate for further research.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives of triazine have shown effectiveness in inhibiting tumor growth by targeting specific signaling pathways such as the PI3K/AKT/mTOR pathway. This pathway is crucial for cell proliferation and survival, and its dysregulation is often implicated in cancer progression .

Neuropharmacological Effects

The compound's piperidine component suggests potential neuropharmacological effects. Piperidine derivatives have been studied for their roles in treating central nervous system (CNS) disorders, including epilepsy and anxiety. The compound may act as an anticonvulsant by modulating neurotransmitter systems or ion channels involved in neuronal excitability .

Antimicrobial Properties

Preliminary studies suggest that the thieno-triazine framework may possess antimicrobial properties. Similar compounds have been reported to exhibit activity against various bacterial strains, indicating that this compound could also be explored for its potential as an antimicrobial agent .

The proposed mechanisms of action for this compound include:

  • Inhibition of Enzymatic Pathways : By interacting with enzymes involved in critical signaling pathways.
  • Receptor Modulation : Potentially acting on neurotransmitter receptors to exert CNS effects.
  • Cell Cycle Interference : Disrupting normal cell cycle progression in cancer cells.

Case Studies and Research Findings

StudyFindings
Rees et al., 1972Found that similar triazine compounds exhibited antimalarial properties but had low therapeutic ratios; implications for further development in CNS disorders .
Recent InvestigationsHighlighted the importance of structural modifications in enhancing the biological activity of triazine derivatives against cancer cells .
Antimicrobial StudiesIndicated that thieno-triazine derivatives can effectively inhibit bacterial growth, warranting further exploration into their use as antibiotics .

Properties

IUPAC Name

3-[1-[2-(4-propan-2-ylsulfanylphenyl)acetyl]piperidin-4-yl]thieno[3,2-d]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2S2/c1-14(2)29-17-5-3-15(4-6-17)13-19(26)24-10-7-16(8-11-24)25-21(27)20-18(22-23-25)9-12-28-20/h3-6,9,12,14,16H,7-8,10-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWPUFMTYCKDXJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)N2CCC(CC2)N3C(=O)C4=C(C=CS4)N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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